molecular formula C11H15NO B1286564 4-(Dimethylamino)-2,6-dimethylbenzaldehyde CAS No. 4980-19-2

4-(Dimethylamino)-2,6-dimethylbenzaldehyde

Cat. No.: B1286564
CAS No.: 4980-19-2
M. Wt: 177.24 g/mol
InChI Key: ADDNDYGTXADGMI-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2,6-dimethylbenzaldehyde is an organic compound with the molecular formula C11H15NO. It is a derivative of benzaldehyde, where the benzene ring is substituted with dimethylamino and methyl groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-2,6-dimethylbenzaldehyde typically involves the reaction of 2,6-dimethylbenzaldehyde with dimethylamine. The reaction is carried out in the presence of a catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction can be represented as follows:

2,6-Dimethylbenzaldehyde+DimethylamineThis compound\text{2,6-Dimethylbenzaldehyde} + \text{Dimethylamine} \rightarrow \text{this compound} 2,6-Dimethylbenzaldehyde+Dimethylamine→this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylamino)-2,6-dimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 4-(Dimethylamino)-2,6-dimethylbenzoic acid.

    Reduction: Formation of 4-(Dimethylamino)-2,6-dimethylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-(Dimethylamino)-2,6-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.

    Biology: The compound is used in biochemical assays and as a reagent in the detection of certain biomolecules.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2,6-dimethylbenzaldehyde involves its interaction with various molecular targets. The dimethylamino group can participate in nucleophilic attacks, while the aldehyde group can undergo condensation reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    4-(Dimethylamino)benzaldehyde: Similar structure but lacks the additional methyl groups.

    2,6-Dimethylbenzaldehyde: Lacks the dimethylamino group.

    4-(Dimethylamino)-2,6-dimethylbenzoic acid: An oxidized derivative of the compound.

Uniqueness: 4-(Dimethylamino)-2,6-dimethylbenzaldehyde is unique due to the presence of both dimethylamino and methyl groups on the benzene ring, which enhances its reactivity and versatility in chemical reactions compared to its analogs.

Properties

IUPAC Name

4-(dimethylamino)-2,6-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-5-10(12(3)4)6-9(2)11(8)7-13/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDNDYGTXADGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599919
Record name 4-(Dimethylamino)-2,6-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4980-19-2
Record name 4-(Dimethylamino)-2,6-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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